2-乙酰氨基-2-脱氧-L-葡萄糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

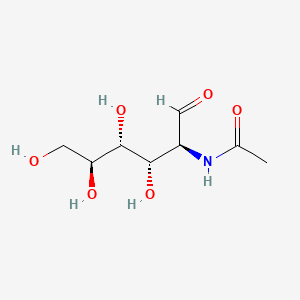

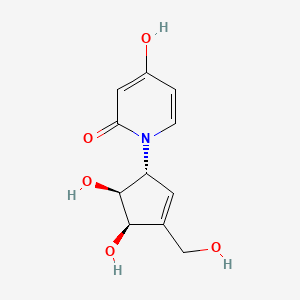

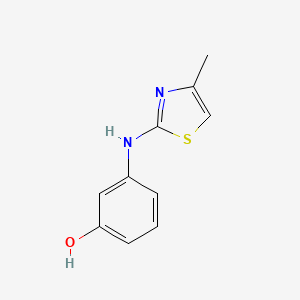

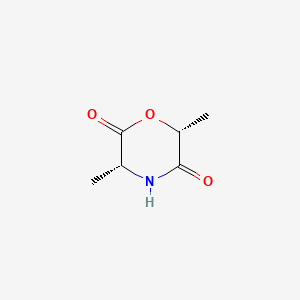

2-Acetamido-2-deoxy-L-glucose, also known as N-Acetyl-D-glucosamine, is a derivative of glucose. It is an important component of proteoglycans, glycoproteins, and glycosaminoglycans, which are building units found in connective tissue . It is derived from L-Glucose, a synthetic sugar used in the formation of L-Glucose Pentaacetate, a potential therapeutic agent regarding type II diabetes .

Molecular Structure Analysis

The molecular formula of 2-Acetamido-2-deoxy-L-glucose is C8H15NO6. It has a molecular weight of 221.21 . The InChI key is OVRNDRQMDRJTHS-RTRLPJTCSA-N .Chemical Reactions Analysis

Unprotected 2-acetamido sugars may be directly converted into their oxazolines using 2-chloro-1,3-dimethylimidazolinium chloride (DMC), and a suitable base, in aqueous solution .Physical and Chemical Properties Analysis

2-Acetamido-2-deoxy-L-glucose is a white to off-white powder. It has a melting point of 211 °C (dec.) (lit.). It is soluble in water, with a solubility of 50 mg/mL, clear to very slightly hazy (colorless to faint yellow solution) .科学研究应用

聚合物成分

N-乙酰-L-葡萄糖胺是几丁质聚合物的单体单元,几丁质是仅次于纤维素的第二丰富的碳水化合物 . 它也是细胞表面透明质酸和硫酸角蛋白的基本成分 .

微生物发酵

微生物发酵具有条件温和、环境污染少、生产强度高、产品安全等优点。 它能有效解决虾蟹水解工艺难题,吸引众多研究者参与GlcN微生物发酵生产研究 .

医药和化妆品

几丁质的脱乙酰化形式,即壳聚糖,具有许多有益的特性和广泛的修饰可能性。 修饰可能性意味着我们可以获得具有所需功能特性的壳聚糖,例如,促进该聚合物的加工并扩展其应用的可能性,包括作为仿生材料 .

食品和纺织工业

几丁质及其可溶性、环保形式已在许多领域找到潜在的应用,包括食品和纺织工业 .

农业

凝集素组织化学中的抑制

N-乙酰-L-葡萄糖胺可以用作凝集素组织化学中竞争性抑制的糖 .

培养基成分

它可以用作培养伯氏疏螺旋体菌株的巴布尔-斯托纳-凯利 (BSK) 培养基的成分 .

结合缓冲液成分

N-乙酰-L-葡萄糖胺可以用作结合缓冲液的成分,用于悬浮肺炎链球菌菌株,以进行抑制测定,检查M-纤维蛋白结合肺炎链球菌菌株的特异性。 肺炎链球菌菌株

未来方向

生化分析

Biochemical Properties

2-Acetamido-2-deoxy-L-glucose is involved in the formation of glycosaminoglycans, proteins, and lipids in cells . It interacts with various enzymes and proteins, influencing their function and activity. For example, it is a substrate for the enzyme N-acetylglucosaminyltransferase, which adds N-acetylglucosamine to proteins during the process of glycosylation .

Cellular Effects

In cellular processes, 2-Acetamido-2-deoxy-L-glucose has been shown to affect the incorporation of other molecules into cellular glycoconjugates . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Acetamido-2-deoxy-L-glucose exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it can inhibit the enzyme phosphoglucose isomerase, which is involved in the glycolysis pathway .

Temporal Effects in Laboratory Settings

Over time, 2-Acetamido-2-deoxy-L-glucose can affect the stability and degradation of cellular components. It can also have long-term effects on cellular function, as observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Acetamido-2-deoxy-L-glucose can vary with different dosages in animal models. High doses can potentially lead to toxic or adverse effects .

Metabolic Pathways

2-Acetamido-2-deoxy-L-glucose is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, 2-Acetamido-2-deoxy-L-glucose is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Acetamido-2-deoxy-L-glucose can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

IUPAC Name |

N-[(2S,3S,4R,5S)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLBDJOUHNCFQT-KVPKETBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856111, DTXSID301046034 |

Source

|

| Record name | 2-Acetamido-2-deoxy-L-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-N‐[(2S,3S,4R,5S)‐3,4,5,6‐Tetrahydroxy‐1‐oxohexan‐2‐yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301046034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134451-94-8 |

Source

|

| Record name | 2-Acetamido-2-deoxy-L-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyridine, 2-[(1,1-dimethylethyl)dimethylsilyl]- (9CI)](/img/no-structure.png)

![Disodium;[5-chloro-2-(5-chloro-4,7-dimethyl-3-sulfonatooxy-1-benzothiophen-2-yl)-4,7-dimethyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592983.png)

![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)